molecular formula C22H23F3N6O3 B2900595 1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-02-7

1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2900595
CAS No.: 899727-02-7
M. Wt: 476.46
InChI Key: SXHKGXVTWOJHLR-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a morpholinoethyl group, and a phenyl group

Preparation Methods

The synthesis of 1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, each requiring specific reaction conditions and reagents

    Imidazopurine Core Synthesis: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as purine derivatives and imidazole.

    Substituent Introduction: The trifluoromethyl group can be introduced using trifluoromethylation reagents, while the morpholinoethyl group can be added through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the substituted imidazopurine core with the phenyl group under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the morpholinoethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    1,7-dimethyl-3-(2-piperidinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may affect its chemical reactivity and biological activity.

    1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(fluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The presence of a fluoromethyl group instead of a trifluoromethyl group can influence the compound’s lipophilicity and interaction with molecular targets.

    1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-trione:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O3/c1-14-13-30-17-18(26-20(30)31(14)16-5-3-15(4-6-16)22(23,24)25)27(2)21(33)29(19(17)32)8-7-28-9-11-34-12-10-28/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHKGXVTWOJHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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